N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole intermediates can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions . The piperidine moiety can be introduced through nucleophilic substitution reactions involving piperidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole rings would yield pyrazole N-oxides, while reduction of the sulfonyl group would yield the corresponding sulfide .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N3-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole and piperidine moieties can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Celecoxib: A pyrazole derivative used as a nonsteroidal anti-inflammatory drug.
Epirizole: A pyrazole derivative with anti-inflammatory properties.
Uniqueness
N~3~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H26N6O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N6O3S/c1-4-22-9-7-16(20-22)13(2)19-17(24)14-6-5-8-23(11-14)27(25,26)15-10-18-21(3)12-15/h7,9-10,12-14H,4-6,8,11H2,1-3H3,(H,19,24) |
InChI Key |
UHBBAKIHWIINST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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